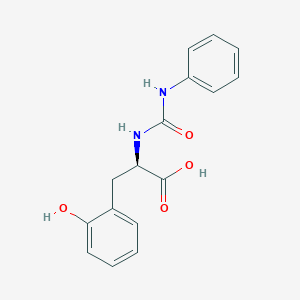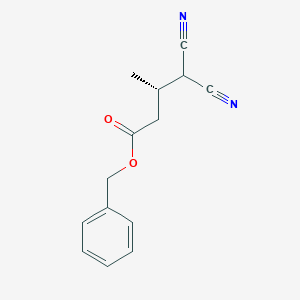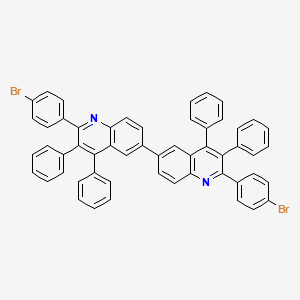
2,2'-Bis(4-bromophenyl)-3,3',4,4'-tetraphenyl-6,6'-biquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biquinoline core with bromophenyl and tetraphenyl substituents, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline typically involves multi-step organic reactions. One common method includes the coupling of 4-bromobenzaldehyde with phenylacetylene under palladium-catalyzed conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the biquinoline core. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) and copper iodide (CuI) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced biquinoline derivatives.
Substitution: Formation of substituted biquinoline derivatives with various functional groups.
Scientific Research Applications
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline analogs
- 2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline derivatives
Uniqueness
2,2’-Bis(4-bromophenyl)-3,3’,4,4’-tetraphenyl-6,6’-biquinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of new materials and in the study of structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
784163-30-0 |
|---|---|
Molecular Formula |
C54H34Br2N2 |
Molecular Weight |
870.7 g/mol |
IUPAC Name |
2-(4-bromophenyl)-6-[2-(4-bromophenyl)-3,4-diphenylquinolin-6-yl]-3,4-diphenylquinoline |
InChI |
InChI=1S/C54H34Br2N2/c55-43-27-21-39(22-28-43)53-51(37-17-9-3-10-18-37)49(35-13-5-1-6-14-35)45-33-41(25-31-47(45)57-53)42-26-32-48-46(34-42)50(36-15-7-2-8-16-36)52(38-19-11-4-12-20-38)54(58-48)40-23-29-44(56)30-24-40/h1-34H |
InChI Key |
QXSQUDXBEMGOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)Br)C9=CC=C(C=C9)Br)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
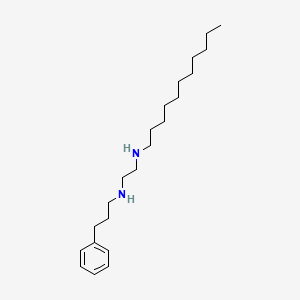
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)

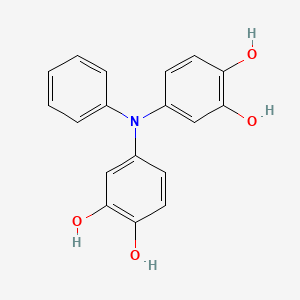
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)

![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
